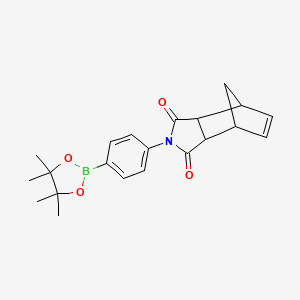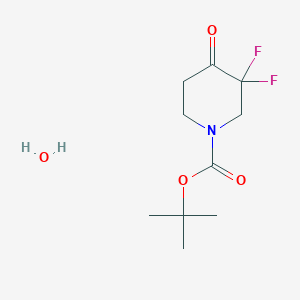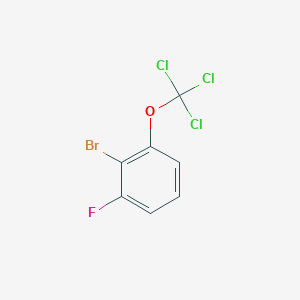![molecular formula C13H19Cl2N5 B1404633 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride CAS No. 1338667-74-5](/img/structure/B1404633.png)
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
描述
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a piperazine moiety
作用机制
Target of Action
The primary target of the compound 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues of the enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction results in the inhibition of the enzyme’s activity .
Result of Action
The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting processes such as respiration and pH regulation.
生化分析
Biochemical Properties
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as dipeptidyl peptidase 4, which is involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and altering the biochemical pathway.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of enzymes, inhibiting their activity and leading to the accumulation of substrates or depletion of products . It can also activate or inhibit transcription factors, resulting in altered gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms and can bind to plasma proteins, affecting its distribution and accumulation in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The phenyl group can be introduced through the use of phenylacetylene, while the piperazine moiety is incorporated via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts, such as copper(I) iodide, can enhance the efficiency of the cycloaddition reaction.
化学反应分析
Types of Reactions: 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with reduced phenyl groups.
科学研究应用
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
相似化合物的比较
1-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]piperazine: This compound has a benzyl group instead of a phenyl group, which can affect its reactivity and biological activity.
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine: The position of the triazole ring substitution can influence the compound’s properties and interactions.
Uniqueness: 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the phenyl group at the 5-position of the triazole ring and the piperazine moiety can enhance its stability and reactivity compared to similar compounds.
属性
IUPAC Name |
1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSZEOCPTDDRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)
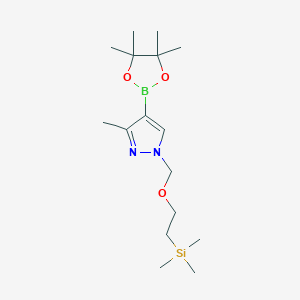
![Tert-Butyl 5H-Spiro[Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine-6,3-Pyrrolidine]-1-Carboxylate](/img/structure/B1404554.png)
![2-Oxo-3,6-diaza-bicyclo[3.1.1]heptane](/img/structure/B1404558.png)
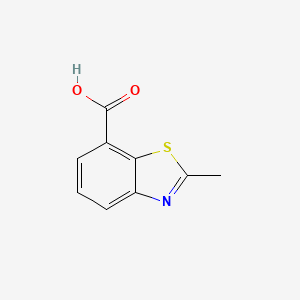

![8-Boc-2-iodoymethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1404563.png)
![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)
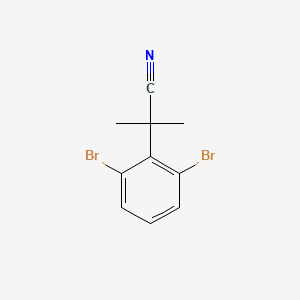
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1404567.png)
